molecular formula C10H6BrF6NO B1266276 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline CAS No. 99468-72-1

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline

Cat. No. B1266276
CAS RN: 99468-72-1
M. Wt: 350.05 g/mol
InChI Key: DCCKYVKUIKRMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline, involves multistep reactions starting from commercially available 3,5-bis(trifluoromethyl)benzylamine and aniline derivatives. These syntheses highlight the versatility of the 3,5-bis(trifluoromethyl)aniline framework as a building block for developing complex molecules through reactions such as nitration, bromination, and amide formation (Ciber et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline is characterized by the presence of electron-withdrawing trifluoromethyl groups which can significantly influence the electronic properties of the molecule. These groups make the aniline nitrogen more susceptible to electrophilic substitution reactions and affect the overall electronic distribution across the molecule, as seen in various structural analyses.

Chemical Reactions and Properties

Compounds containing the 3,5-bis(trifluoromethyl)aniline moiety undergo a range of chemical reactions, including organometallic reactions, ring-opening of epoxides with anilines, and photocatalytic transformations. These reactions are influenced by the electron-withdrawing effect of the trifluoromethyl groups, which can stabilize intermediate species and facilitate unique reaction pathways (Porwisiak et al., 1996).

Scientific Research Applications

  • Chemical Synthesis

    • Application : “3,5-Bis(trifluoromethyl)aniline” is used in chemical synthesis . It’s a chemical compound with the molecular formula and a molecular weight of 229.12 .
  • Pharmaceutical Research

    • Application : A variant of “3,5-Bis(trifluoromethyl)aniline” has been used in the synthesis of novel trifluoromethyl benzamides, which have been evaluated as potential CETP inhibitors .
    • Results or Outcomes : The novel trifluoromethyl benzamides were evaluated for their ability to inhibit CETP . The specific results would be detailed in the original research paper.
  • Battery Technology
    • Application : A variant of “3,5-Bis(trifluoromethyl)aniline”, specifically “3,5-Bis(trifluoromethyl)benzyl”, has been used in the development of lithium-sulfur (Li-S) batteries . It was used to modify a triazine-based covalent organic framework, which helped suppress the shuttle effect of polysulfides, a significant obstacle to the commercialization of Li-S batteries .
    • Method of Application : The compound was used to synthesize a modified separator for the batteries. The high electronegativity and large steric hindrance of the modified separator successfully suppressed the diffusion of polysulfides .
    • Results or Outcomes : The use of this compound led to improved capacity and cyclic stability of Li-S batteries. Cells with the modified separator exhibited a high initial capacity of 1205 mA h g −1 at 0.2C and 657 mA h g −1 at 3.0C. Furthermore, the capacity still remained at 501 mA h g −1 after 500 cycles .

Safety And Hazards

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure, respiratory irritation, and is toxic if inhaled. It also causes serious eye irritation and skin irritation. It is harmful in contact with skin and if swallowed .

properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF6NO/c11-4-8(19)18-7-2-5(9(12,13)14)1-6(3-7)10(15,16)17/h1-3H,4H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCKYVKUIKRMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20912696
Record name N-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline

CAS RN

99468-72-1
Record name N-(3,5-Bis(trifluoromethyl)phenyl)-2-bromo-acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099468721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.